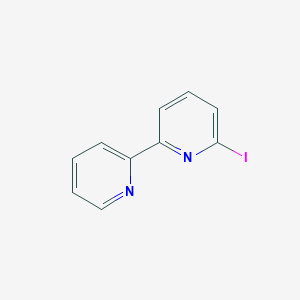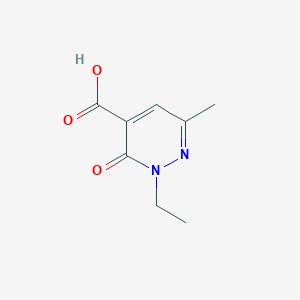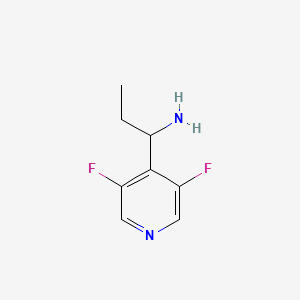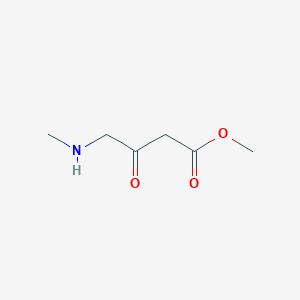
Methyl 4-(methylamino)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methylamino)-3-oxobutanoate is an organic compound with a complex structure that includes a methylamino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)-3-oxobutanoate typically involves the reaction of methylamine with a suitable precursor, such as a keto ester. One common method involves the condensation of methylamine with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(methylamino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler compound with a similar methylamino group.
4-Methylaminorex: A stimulant with a related structure but different pharmacological properties.
Dimethylaminoquinolines: Compounds with similar amino groups but different core structures
Uniqueness
Methyl 4-(methylamino)-3-oxobutanoate is unique due to its combination of a methylamino group and a ketone functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 4-(methylamino)-3-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-7-4-5(8)3-6(9)10-2/h7H,3-4H2,1-2H3 |
InChI Key |
UHORZJHUIBWNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


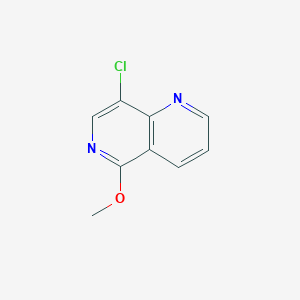
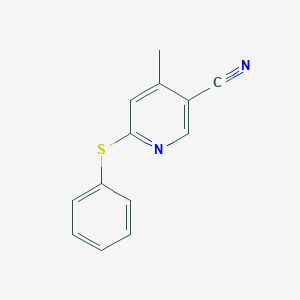
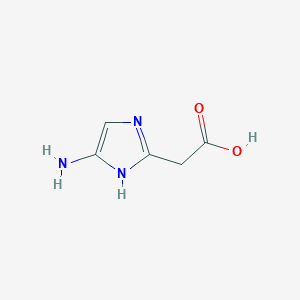
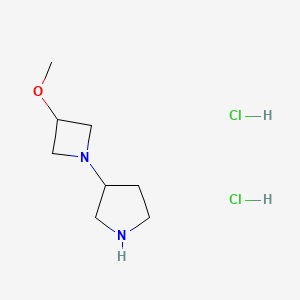
![9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride](/img/structure/B13023690.png)
![Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13023697.png)
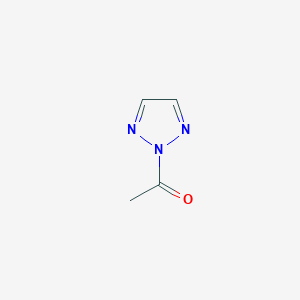
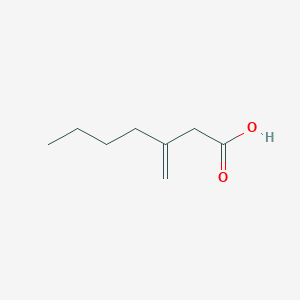
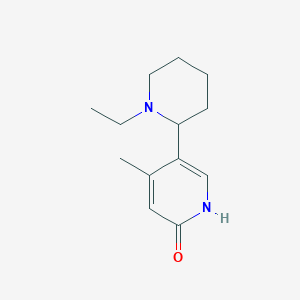
![8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride](/img/structure/B13023729.png)
![1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13023731.png)
